Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidine ring through a diazenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid typically involves the reaction of 2-aminophenylboronic acid with pyrrolidine and a diazotizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The diazotizing agent, such as sodium nitrite, is added to the reaction mixture to form the diazonium intermediate, which then reacts with pyrrolidine to yield the desired product.
Industrial Production Methods
Industrial production methods for (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition or modulation of enzyme activity. The diazenyl linkage and pyrrolidine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the diazenyl and pyrrolidine groups, making it less specific in its interactions.
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione have different functional groups and biological activities.
Diazenyl compounds: Such as azobenzene, which have different structural features and applications.
Uniqueness
(2-(Pyrrolidin-1-yldiazenyl)phenyl)boronic acid is unique due to the combination of the boronic acid group, diazenyl linkage, and pyrrolidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
Boronic acids are a class of compounds that have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties. The compound Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- is part of this family and has shown promising potential in various biological assays. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and a comparative analysis of its effects against different biological targets.
Chemical Structure
The chemical structure of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- can be represented as follows:
- Molecular Formula : C12H14B1N3O2
- Molecular Weight : 225.06 g/mol
1. Antioxidant Activity
Recent studies have demonstrated that boronic acid derivatives exhibit significant antioxidant properties. The compound was evaluated using various methods such as DPPH free radical scavenging and CUPRAC assays. The results indicated an IC50 value of 0.14 ± 0.01 µg/mL for DPPH scavenging, showcasing its potent antioxidant capacity .
2. Anticancer Activity
The anticancer potential of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- was assessed against several cancer cell lines, including MCF-7 breast cancer cells. The compound exhibited a high cytotoxic effect with an IC50 value of 18.76 ± 0.62 µg/mL against cancerous cells while showing minimal toxicity towards healthy cell lines . This selective cytotoxicity is crucial for developing effective cancer therapies.
3. Enzyme Inhibition
This compound also demonstrated inhibitory effects on various enzymes:
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL
These results indicate its potential as a therapeutic agent targeting cholinesterase-related disorders and other enzymatic pathways .
Comparative Analysis with Other Boronic Acids
To understand the relative efficacy of Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-, it is essential to compare it with other boronic acids:
Compound Name | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) | Enzyme Inhibition (Butyrylcholinesterase IC50) |
---|---|---|---|
Boronic acid, [2-(1-pyrrolidinylazo)phenyl]- | 18.76 ± 0.62 µg/mL | 0.14 ± 0.01 µg/mL | 3.12 ± 0.04 µg/mL |
Phenylboronic acid | More potent than boric acid | Not specified | Not specified |
Benzoxaborole derivatives | Highly active | Not specified | Not specified |
Study on Cancer Cell Lines
A comprehensive study evaluated the antiproliferative activity of various boronic acids, including derivatives similar to Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-. The study utilized the sulforhodamine B (SRB) assay across multiple cancer cell lines (e.g., MCF-7, A2780). Results indicated that certain phenylboronic acid derivatives exhibited strong cell cycle arrest at the G2/M phase and induced apoptosis through caspase activation .
Interaction with Insulin
Computational studies have shown that boronic acids can interact with insulin, stabilizing its structure and potentially enhancing its biological activity . This interaction suggests a broader application for boronic acids in diabetes management and metabolic disorders.
Properties
CAS No. |
869670-79-1 |
---|---|
Molecular Formula |
C10H14BN3O2 |
Molecular Weight |
219.05 g/mol |
IUPAC Name |
[2-(pyrrolidin-1-yldiazenyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BN3O2/c15-11(16)9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6,15-16H,3-4,7-8H2 |
InChI Key |
DYHPTAVIEHOTQV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1N=NN2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.